Lipophilicity: N-(2,5-Dimethylbenzyl) vs. N-Methyl
The target compound's 2,5-dimethylbenzyl N-substituent confers significantly higher predicted lipophilicity relative to the 1-methyl analog nudifloric acid, a natural product with reported AP-1 inhibitory activity . The predicted LogP of 2.21 for the target compound represents a 2.13 log unit increase over the 1-methyl analog (LogP 0.08), corresponding to approximately 135-fold greater partition into lipid phases . This differential is large enough to move the compound from a predominantly hydrophilic to a moderately lipophilic ADME space, with potential implications for passive membrane diffusion and blood-brain barrier penetration.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.21164 (ChemScene computational prediction) |
| Comparator Or Baseline | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (nudifloric acid, CAS 3719-45-7): LogP = 0.0835 (Kuujia computational prediction) |
| Quantified Difference | ΔLogP = +2.13 (~135-fold higher lipophilicity for target) |
| Conditions | Computationally predicted LogP values from vendor and database sources; no experimental LogD7.4 data available |
Why This Matters
This lipophilicity difference directly impacts compound selection for cell-based assays and in vivo studies where membrane permeability is critical; the 2,5-dimethylbenzyl analog is predicted to cross lipid bilayers far more readily than the 1-methyl analog.
